TSHR antagonist S37a

描述

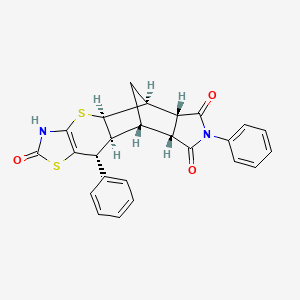

TSHR antagonist S37a is a useful research compound. Its molecular formula is C25H20N2O3S2 and its molecular weight is 460.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Thyroid-stimulating hormone receptor (TSHR) antagonists play a crucial role in the management of thyroid-related disorders, particularly Graves' orbitopathy (GO). TSHR antagonist S37a, an enantiomer of the compound S37, has emerged as a highly selective inhibitor of TSHR activity. This article delves into the biological activity of S37a, highlighting its mechanism of action, pharmacokinetics, and potential therapeutic applications.

- Molecular Formula : CHNOS

- Molecular Weight : 460.57 g/mol

- CAS Number : 2143452-20-2

This compound exhibits potent inhibition of TSHR activation, with IC50 values of approximately 20 µM for human TSHR (hTSHR) and 40 µM for murine TSHR (mTSHR) in HEK293 cells . The compound effectively blocks TSH-mediated cyclic adenosine monophosphate (cAMP) production, which is crucial for thyroid hormone synthesis and secretion. Notably, S37a does not inhibit the binding of TSH to its receptor, indicating a non-competitive antagonistic mechanism .

Comparison of IC50 Values

| Receptor Type | IC50 Value (µM) |

|---|---|

| Human TSHR | 20 |

| Murine TSHR | 40 |

Pharmacokinetics

In vivo studies in mice have shown that S37a has a remarkable oral bioavailability of 53% when administered at a dose of 10 mg/kg. The half-life after oral application is approximately 2.9 hours, with no observed toxicity at this dosage . These pharmacokinetic properties suggest that S37a could be suitable for therapeutic use in humans.

Biological Activity and Efficacy

S37a has demonstrated significant biological activity by inhibiting not only TSH but also various thyrotropin receptor-stimulating antibodies (TSAb), including monoclonal antibodies like M22 and polyclonal antibodies from GO patients . This broad spectrum of inhibition is particularly relevant for treating autoimmune conditions such as Graves' disease.

Case Studies

- In Vitro Studies : In HEK293 cells expressing hTSHR, S37a inhibited cAMP formation induced by both TSH and TSAb, confirming its potential as a therapeutic agent against hyperthyroid conditions .

- In Vivo Studies : Animal models have shown that S37a effectively reduces the symptoms associated with GO without significant side effects. The pharmacokinetic profile supports its further investigation in clinical settings .

Selectivity and Cross-Reactivity

One of the notable features of S37a is its high selectivity for TSHR over other glycoprotein hormone receptors such as luteinizing hormone receptor (LHR) and follicle-stimulating hormone receptor (FSHR). This selectivity is attributed to its unique binding site at the interface between the hinge region and extracellular loops of the receptor, which minimizes off-target effects commonly seen with other low molecular weight compounds (LMWCs) .

科学研究应用

Pharmacokinetics and Safety Profile

Initial pharmacokinetic studies in mice indicate that S37a has a remarkable oral bioavailability of approximately 53% and exhibits no significant toxicity . These findings suggest that S37a could be a viable candidate for further clinical development.

| Parameter | Value |

|---|---|

| Oral Bioavailability | 53% |

| Toxicity | None observed |

Treatment of Graves' Disease

Graves' disease is characterized by excessive stimulation of the thyroid gland due to TSHR activation by autoantibodies. S37a's ability to inhibit this receptor activation positions it as a potential treatment option.

- Case Study : In vitro studies demonstrated that S37a effectively inhibited cAMP accumulation in HEK293 cells expressing TSHR, including responses to oligoclonal TSAb from patients with Graves' disease .

Management of Graves' Orbitopathy (GO)

GO is a condition associated with Graves' disease, where TSHR activation leads to inflammation and tissue remodeling in the orbit. S37a's selective inhibition of TSHR may help mitigate these effects.

- Research Findings : S37a has shown efficacy in blocking TSH-induced cAMP formation in retro-orbital fibroblasts, which are critically involved in GO pathology .

| Study | Findings |

|---|---|

| Neumann et al. (2011) | Inhibition of cAMP production in GO patients' sera |

| Marcinkowski et al. (2019) | High-throughput screening identified S37a as an effective inhibitor |

Potential Use in Thyroid Eye Disease (TED)

TED encompasses a range of ocular manifestations associated with thyroid dysfunction. The specificity of S37a for TSHR without cross-reactivity to other hormone receptors makes it a candidate for targeted therapy.

- Clinical Implications : The unique binding characteristics of S37a suggest it could be developed into a therapeutic agent specifically for TED, addressing an unmet medical need .

Comparative Analysis with Other Antagonists

S37a's specificity and efficacy can be contrasted with other known TSHR antagonists:

| Compound | Selectivity for TSHR | IC50 for TSH Activation | Cross-reactivity |

|---|---|---|---|

| S37a | High | ~50 μM | None |

| ANTAG-3 | Moderate | 12.3 μM | Low |

| K14 | Moderate | 22 nM | Moderate |

属性

IUPAC Name |

(1S,2S,9R,10S,11R,12R,16R)-9,14-diphenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O3S2/c28-23-18-14-11-15(19(18)24(29)27(23)13-9-5-2-6-10-13)20-17(14)16(12-7-3-1-4-8-12)21-22(31-20)26-25(30)32-21/h1-10,14-20H,11H2,(H,26,30)/t14-,15-,16-,17-,18+,19-,20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFJFPYQZCZNIH-HSXTZPDUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C(C1C4C2C(=O)N(C4=O)C5=CC=CC=C5)SC6=C(C3C7=CC=CC=C7)SC(=O)N6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]3[C@H]([C@@H]1[C@H]4[C@@H]2C(=O)N(C4=O)C5=CC=CC=C5)SC6=C([C@H]3C7=CC=CC=C7)SC(=O)N6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。